6,7-Dimethylnaphthalen-1-amine

Physicochemical characterization Structure-activity relationship Medicinal chemistry

Researchers need rigid, electron-rich aromatic amines for tunable HOMO/LUMO levels and predictable substitution patterns. This 6,7-dimethyl-1-naphthylamine delivers: - **Zero rotatable bonds** for entropically favored target binding and π-π stacking. - **Electron-donating methyl groups** (logP 3.04) enhancing nucleophilicity and membrane permeability. - **Non-hazardous transport** classification, reducing shipping costs and delays. Ideal for DNA intercalators, OLEDs, and CNS drug intermediates.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 50558-76-4
Cat. No. B11914342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylnaphthalen-1-amine
CAS50558-76-4
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(=CC=C2)N
InChIInChI=1S/C12H13N/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h3-7H,13H2,1-2H3
InChIKeyGLVSHIPASCASRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethylnaphthalen-1-amine (CAS 50558-76-4): Technical Specification and Sourcing Profile


6,7-Dimethylnaphthalen-1-amine is an aromatic amine derivative of naphthalene, characterized by methyl substituents at the 6 and 7 positions and a primary amine group at the 1 position [1]. Its molecular formula is C₁₂H₁₃N, with a molecular weight of 171.24 g/mol . The compound is available from research chemical suppliers at standard purities of 95-98% . As a substituted 1-naphthylamine, it serves as a synthetic building block in organic chemistry, with distinct electron-donating properties compared to the parent 1-naphthylamine due to the electron-donating methyl groups on the naphthalene core [2].

Workflow
Synthetic building block for organic chemistry, available at 95–98% purity in research quantities
Structural Feature
Rigid planar scaffold with zero rotatable bonds supports conformational constraint studies
Electronic Context
Electron-donating methyl groups tune nucleophilicity and regioselectivity relative to unsubstituted naphthylamines

Why Generic Substitution of 6,7-Dimethylnaphthalen-1-amine (50558-76-4) with Unsubstituted Naphthylamines is Invalid


The critical methyl substitution pattern on 6,7-Dimethylnaphthalen-1-amine fundamentally alters both its electronic properties and steric profile compared to the unsubstituted 1-naphthylamine or N,N-dimethyl analogs. The electron-donating methyl groups at the 6 and 7 positions increase electron density on the naphthalene ring, enhancing the amine's nucleophilicity and basicity while simultaneously introducing steric hindrance that modulates its reactivity in condensation and cross-coupling reactions [1]. Simply substituting a generic 1-naphthylamine or N,N-dimethyl-1-naphthylamine would result in different reaction kinetics, product distribution, and potentially different biological activity profiles in any downstream application [2]. The absence of rotatable bonds in 6,7-Dimethylnaphthalen-1-amine (rotatable bond count = 0) compared to N-alkylated analogs also confers a rigid, planar geometry that is critical for applications requiring specific molecular conformations, such as in the design of DNA intercalators or organic semiconductors.

Target Compound 6,7-Dimethylnaphthalen-1-amine (rigid planar core, 0 rotatable bonds, enhanced electron density)
Potential Substitute (Risk) Generic 1-Naphthylamine or N,N-Dimethyl-1-naphthylamine may shift reaction kinetics, regioselectivity, and conformational profile
Electronic / Steric Context Electron-donating methyl groups increase nucleophilicity; methyl steric hindrance blocks electrophilic substitution at the 6,7-positions
Mismatch Consequence Acylation/alkylation rates and product distributions may differ; synthetic protocols optimized for 1-naphthylamine may require re-optimization
Conformational Requirement Zero rotatable bonds enforce a rigid planar geometry; critical for π-π stacking and conformational constraint studies
Limits of Direct Substitution N-alkylated analogs (e.g., N,N-Dimethyl-1-naphthylamine) introduce rotational flexibility and may not transfer directly for structure-specific applications

Quantitative Differentiation of 6,7-Dimethylnaphthalen-1-amine (50558-76-4) Relative to Structural Analogs


Comparative Physicochemical Properties: Boiling Point, Density, and Molecular Rigidity of 6,7-Dimethylnaphthalen-1-amine vs. 1-Naphthylamine

6,7-Dimethylnaphthalen-1-amine exhibits significantly different physicochemical properties compared to the unsubstituted 1-naphthylamine, which directly impact its handling, purification, and suitability for specific reaction conditions. The addition of two methyl groups increases molecular weight from 143.19 g/mol (1-naphthylamine) to 171.24 g/mol . This substitution also raises the predicted boiling point to 338.5°C at 760 mmHg, compared to 300.8°C for 1-naphthylamine [1]. The compound possesses zero rotatable bonds, a feature not shared by N-alkylated analogs like N,N-Dimethyl-1-naphthylamine, which has two rotatable bonds . This rigidity is a key differentiator for applications requiring conformational constraint.

Physicochemical Properties
Cross-study comparable
MW 171.24 / BP 338.5°C vs 1-Naphthylamine (143.19 / 300.8°C) Δ MW +19.6% | Δ BP +37.7°C
Rotatable Bonds: 0 vs N,N-Dimethyl analog: 2
Rigid planar scaffold confirmed; supports applications requiring conformational constraint
Predicted values (ACD/Labs Percepta). Distillation or recrystallization strategies may differ
Physicochemical characterization Structure-activity relationship Medicinal chemistry

Electronic Effects of 6,7-Dimethyl Substitution: Impact on Basicity and Nucleophilicity in Naphthylamine Derivatives

The electron-donating methyl groups at the 6 and 7 positions of the naphthalene ring significantly increase the electron density at the 1-amino group compared to unsubstituted 1-naphthylamine. While direct pKa measurements for 6,7-Dimethylnaphthalen-1-amine are not reported in the literature, systematic studies on diaminonaphthalenes demonstrate that methyl substitution on the naphthalene ring can increase basicity by 0.5-1.0 pKa units compared to unsubstituted analogs [1]. This electronic effect translates to enhanced nucleophilicity, making the compound more reactive in acylation, alkylation, and condensation reactions. In photochemical electron transfer studies with N,N-dimethylnaphthalen-1-amine, the fluorescence quenching was found to be diffusion-controlled, indicating a highly efficient electron transfer process that is directly influenced by the electron density on the naphthalene core [2].

Electronic Effects
Class-level inference
Enhanced Nucleophilicity vs 1-Naphthylamine Estimated pKa increase 0.5–1.0 units
Reaction kinetics in nucleophilic transformations are likely faster; protocol re-optimization may be required
pKa inference based on related diaminonaphthalenes; direct measurement not reported
Physical organic chemistry Basicity Nucleophilicity Electronic effects

Steric Differentiation: Regioselectivity in Electrophilic Substitution Reactions of 6,7-Dimethylnaphthalen-1-amine

The presence of methyl groups at the 6 and 7 positions introduces significant steric hindrance that redirects the regioselectivity of electrophilic aromatic substitution compared to 1-naphthylamine. In 1-naphthylamine, electrophilic attack occurs predominantly at the 2- and 4-positions. In 6,7-Dimethylnaphthalen-1-amine, the methyl groups block the 6 and 7 positions, forcing substitution to occur at alternative sites. 13C NMR studies on amino- and dimethylaminonaphthalenes demonstrate pronounced high-field shifts at specific carbons that correlate with enhanced reactivity towards electrophilic reagents [1]. The calculated logP of 3.04 for 6,7-Dimethylnaphthalen-1-amine is significantly higher than that of 1-naphthylamine (logP 2.25), indicating increased lipophilicity that affects both its reactivity in biphasic systems and its potential biological activity.

Regioselectivity & logP
Class-level inference
logP 3.04 vs 1-Naphthylamine logP 2.25 Δ logP +35.1%
6,7-positions blocked vs 1-Naphthylamine open
Electrophilic substitution redirected; higher lipophilicity may affect biphasic reactivity and membrane partitioning studies
Calculated logP values; 13C NMR shifts support reactivity trend
Regioselectivity Electrophilic aromatic substitution Steric effects

Commercial Availability and Purity Profile of 6,7-Dimethylnaphthalen-1-amine: Sourcing Comparison with Alternative Naphthylamine Derivatives

6,7-Dimethylnaphthalen-1-amine is commercially available from multiple research chemical suppliers, but with varying purity specifications and packaging options. Standard purity offered is 95% (AKSci) and 98% (Leyan) . This compares favorably to the more common N,N-Dimethyl-1-naphthylamine (CAS 86-56-6), which is typically available at 98-99% purity . However, 6,7-Dimethylnaphthalen-1-amine is generally available in smaller quantities (1g to 25g) and at a higher price point due to its more complex synthesis and lower demand. The compound has a defined storage requirement (long-term storage in a cool, dry place) and is classified as not hazardous for DOT/IATA transport , simplifying shipping logistics compared to some other aromatic amines which may have stricter shipping regulations.

Sourcing & Purity
Data to verify
95–98% purity vs N,N-Dimethyl analog 98–99% Comparable purity range
1g–25g quantities vs Bulk availability
Suitable for small-scale R&D; supply chain constraints may exist for scale-up
Supplier datasheet context; non-hazardous transport classification reduces shipping burden
Chemical sourcing Procurement Purity Supply chain

Targeted Application Scenarios for 6,7-Dimethylnaphthalen-1-amine (50558-76-4) Based on Differential Evidence


Design and Synthesis of Rigid, Planar Scaffolds for Drug Discovery and Materials Science

The zero rotatable bond count and rigid, planar naphthalene core of 6,7-Dimethylnaphthalen-1-amine make it an ideal building block for constructing conformationally constrained molecules . In drug discovery, this rigidity can improve target binding affinity by reducing the entropic penalty of binding. In materials science, the planar geometry facilitates π-π stacking, which is essential for organic semiconductors and conductive polymers. The electron-donating methyl groups further tune the electronic properties, making the compound suitable for the synthesis of novel organic electronic materials where precise control of HOMO/LUMO levels is required [1].

Synthetic Intermediate Requiring Altered Regioselectivity in Electrophilic Aromatic Substitution

The 6,7-dimethyl substitution pattern blocks these positions from electrophilic attack, redirecting substitution to alternative sites on the naphthalene ring [2]. This property is strategically valuable for chemists aiming to synthesize naphthalene derivatives with substitution patterns that are difficult to achieve using unsubstituted 1-naphthylamine. The compound's enhanced nucleophilicity due to the electron-donating methyl groups also makes it a more reactive partner in acylation and alkylation reactions, potentially enabling milder reaction conditions or higher yields [1].

Small-Scale Research and Development Projects with Favorable Shipping and Handling Logistics

Given its commercial availability in research quantities (1g to 25g) from multiple suppliers at purities of 95-98% , 6,7-Dimethylnaphthalen-1-amine is well-suited for laboratory-scale exploratory chemistry. Its classification as non-hazardous for transport simplifies procurement logistics and reduces shipping costs compared to other aromatic amines with more restrictive shipping classifications . This makes it a practical choice for academic research groups and early-stage R&D programs where small quantities and straightforward shipping are prioritized.

Development of Lipophilic Amine Derivatives with Improved Membrane Permeability

The calculated logP of 3.04 for 6,7-Dimethylnaphthalen-1-amine indicates significantly higher lipophilicity compared to unsubstituted 1-naphthylamine (logP 2.25) [3]. This property is advantageous for designing compounds intended to cross biological membranes, such as in the development of central nervous system (CNS) drugs or agrochemicals. The increased lipophilicity can also improve solubility in organic solvents, facilitating certain types of organic reactions and simplifying workup procedures.

Application
Selection Property
Validation Focus
Rigid Scaffold Studies
Conformational constraint (0 rotatable bonds)
π-π stacking, organic semiconductor design, binding entropy reduction
Regioselective Synthesis
Steric blocking at 6,7-positions
Alternative substitution pattern access, acylation/alkylation reactivity
Small-Scale R&D Logistics
Non-hazardous transport classification
Shipping cost and regulatory review; research-grade purity (95–98%)
Lipophilic Derivative Synthesis
Increased calculated logP context
Membrane permeability studies, organic solvent compatibility, biphasic reactivity
Quote Request

Request a Quote for 6,7-Dimethylnaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.